1-(Quinolin-8-yl)ethanol

Asymmetric Catalysis Transfer Hydrogenation Chiral Ligands

Sourcing chiral quinoline intermediates with inconsistent enantioselectivity or poor CNS penetration? 1-(Quinolin-8-yl)ethanol (CAS 73038-00-3) offers a defined stereocenter absent in 8-hydroxyquinoline. - **Asymmetric catalysis**: Enables Ru-catalyzed transfer hydrogenation with 84% ee; superior to 8-formylquinoline derivatives. - **Medicinal chemistry**: P-gp inhibition (IC50=58.1 µM) for MDR reversal; LogP ~2.3 & TPSA 33.1 Ų favors CNS targeting. - **Supply logistics**: 48-52 °C melting point; requires refrigerated (2-8 °C) storage. Available for immediate cold-chain shipment.

Molecular Formula C11H11NO
Molecular Weight 173.21 g/mol
Cat. No. B12505917
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Quinolin-8-yl)ethanol
Molecular FormulaC11H11NO
Molecular Weight173.21 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC2=C1N=CC=C2)O
InChIInChI=1S/C11H11NO/c1-8(13)10-6-2-4-9-5-3-7-12-11(9)10/h2-8,13H,1H3
InChIKeyCWYMERWLAWNIBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Quinolin-8-yl)ethanol for Asymmetric Synthesis


1-(Quinolin-8-yl)ethanol (CAS 73038-00-3) is a chiral heterocyclic alcohol derived from the quinoline scaffold, possessing a hydroxyl-bearing stereocenter at the benzylic position of the 8-substituent. This molecular architecture confers a unique combination of aromatic π-system, Lewis basic nitrogen, and hydrogen-bond donor/acceptor functionality that distinguishes it from simpler quinoline derivatives in both coordination chemistry and asymmetric catalysis applications . The compound exhibits distinct physicochemical properties including a melting point of 48–52 °C, calculated boiling point of 328.3±17.0 °C, and LogP of approximately 2.3, which influence its handling and formulation characteristics relative to other quinoline-based building blocks .

Chiral ligand precursor for asymmetric catalysis workflows
Stereochemical-control study fit for transfer hydrogenation
Medicinal chemistry scaffold with P-glycoprotein assay context
Physicochemical profile supports CNS penetration research

Why 8-Hydroxyquinoline Cannot Replace 1-(Quinolin-8-yl)ethanol


The substitution pattern at the 8-position of the quinoline ring profoundly impacts both electronic properties and steric accessibility of the nitrogen lone pair. While 8-hydroxyquinoline (8-HQ) and its derivatives have been extensively studied as metal chelators, the ethanol side chain in 1-(Quinolin-8-yl)ethanol introduces an aliphatic alcohol moiety with a stereocenter absent in 8-HQ. This structural divergence fundamentally alters coordination geometry and catalytic performance [1]. In asymmetric catalysis applications, ligands derived from 1-(Quinolin-8-yl)ethanol exhibit distinct enantioselectivity profiles compared to those derived from 8-formylquinoline or 8-quinolinecarboxylic acid, as the benzylic alcohol provides a chiral handle for further functionalization and modulates the electronic environment of the quinoline nitrogen [2].

8-Hydroxyquinoline Lacks the chiral benzylic alcohol moiety; coordination geometry and enantioselectivity profiles may shift significantly.
8-Formylquinoline The aldehyde group offers different electronic modulation and cannot provide the same chiral handle for ligand design.
8-Quinolineethanol Constitutional isomer with an ethylene spacer; melting point and storage requirements differ, complicating direct substitution.

1-(Quinolin-8-yl)ethanol Quantitative Evidence


Enantioselectivity in Ruthenium-Catalyzed Transfer Hydrogenation

In ruthenium-catalyzed asymmetric transfer hydrogenation of aromatic ketones, a chiral quinoline-based ligand derived from 1-(Quinolin-8-yl)ethanol achieved 84% enantiomeric excess (ee), whereas analogous ligands based on unsubstituted 8-aminoquinoline or 8-hydroxyquinoline scaffolds typically yield ee values below 70% under comparable conditions [1]. This difference is attributed to the enhanced steric and electronic modulation provided by the chiral alcohol moiety.

Enantioselectivity
Cross-study comparable
84% ee vs. <70% ee (8-aminoquinoline scaffold)
Supports stereochemical-control review in transfer hydrogenation
Ru(II) catalyst, isopropanol, room temperature; 14+ pp improvement reported
Asymmetric Catalysis Transfer Hydrogenation Chiral Ligands

P-glycoprotein Inhibition Activity

1-(Quinolin-8-yl)ethanol inhibits human P-glycoprotein with an IC50 of 58.1 μM (58,100 nM), which is approximately 1.7-fold more potent than the structurally related quinoline derivative bearing a bulkier aryl substituent (IC50 = 100 μM) [1] [2]. Both compounds were evaluated in the same assay system, providing a direct head-to-head comparison.

P-gp Inhibition
Head-to-head
IC50 58.1 μM vs. 100 μM
Supports P-glycoprotein modulator screening context
Human P-gp transfected LLC-GA5-COL150 cells; 1.7-fold difference reported
Drug Efflux P-glycoprotein Multidrug Resistance

Lipophilicity and Hydrogen Bonding Profile

1-(Quinolin-8-yl)ethanol exhibits a calculated LogP of approximately 2.3 with a topological polar surface area (TPSA) of 33.1 Ų [1]. In contrast, 8-hydroxyquinoline (8-HQ) has a LogP of approximately 1.8 and TPSA of 33.1 Ų. The higher lipophilicity of the ethanol derivative enhances membrane permeability while retaining the same hydrogen-bond acceptor capacity, a balance that is critical for CNS-targeted lead optimization.

Lipophilicity
Class-level
LogP 2.3 vs. 1.8 (8-HQ), TPSA 33.1 Ų
Reported physicochemical profile context for CNS lead optimization
Calculated properties (XLogP3); data to verify experimentally
Physicochemical Properties ADME LogP

Thermal Stability and Storage Conditions

The melting point of 1-(Quinolin-8-yl)ethanol is 48–52 °C, and the compound is recommended for storage at 2–8 °C to maintain stability . In comparison, 8-quinolineethanol (2-(quinolin-8-yl)ethanol), a constitutional isomer with the alcohol group separated by an ethylene spacer, has a reported melting point of 89–92 °C and is stable at room temperature [1]. This lower melting point and refrigeration requirement for 1-(Quinolin-8-yl)ethanol may impact shipping and long-term storage logistics relative to its isomer.

Thermal Stability
Cross-study comparable
Mp 48–52 °C (store 2–8 °C) vs. 89–92 °C (isomer)
Procurement context: cold-chain logistics review required
DSC and vendor specifications; ΔTm ≈ 37–44 °C lower
Thermal Stability Storage Conditions Procurement

1-(Quinolin-8-yl)ethanol Application Scenarios


Chiral Ligand Synthesis for Asymmetric Transfer Hydrogenation

1-(Quinolin-8-yl)ethanol serves as a chiral precursor for the synthesis of C2-symmetric diimine and urea-based ligands used in ruthenium-catalyzed asymmetric transfer hydrogenation. The 84% ee achieved with these ligands [1] supports their application in the preparation of enantiomerically enriched pharmaceutical intermediates, particularly when high stereoselectivity is required and alternative ligand scaffolds yield suboptimal results.

Building Block for P-glycoprotein Modulator Discovery

The direct demonstration of P-glycoprotein inhibition (IC50 = 58.1 μM) [1] positions 1-(Quinolin-8-yl)ethanol as a valuable core scaffold for medicinal chemistry programs targeting multidrug resistance. The observed 1.7-fold potency advantage over a closely related comparator [2] suggests that the ethanol-substituted quinoline core warrants prioritization in hit-to-lead optimization efforts.

Synthetic Intermediate for CNS-Penetrant Quinoline Derivatives

With a calculated LogP of approximately 2.3 and TPSA of 33.1 Ų [1], 1-(Quinolin-8-yl)ethanol possesses a physicochemical profile conducive to blood-brain barrier penetration. This makes it a strategically preferred starting material for CNS-targeted drug discovery programs, particularly when compared to the more polar 8-hydroxyquinoline scaffold.

Cold-Chain Managed Research Synthesis

The compound's melting point (48–52 °C) and recommended storage at 2–8 °C [1] necessitate cold-chain logistics and refrigerated storage. This application scenario is most appropriate for laboratories equipped with controlled temperature storage and validated shipping protocols, where the compound's unique stereoelectronic properties outweigh the handling constraints.

Application
Selection Property
Validation Focus
Chiral ligand synthesis for asymmetric transfer hydrogenation
Stereochemical-control context
Enantiomeric excess and ligand performance review
P-glycoprotein modulator discovery scaffold
P-gp inhibition assay context
Comparator potency and efflux transporter model review
CNS-penetrant quinoline derivative synthesis
Lipophilicity and TPSA profile
Permeability and brain exposure model review
Cold-chain managed research synthesis
Thermal stability and storage context
Logistics and long-term stability verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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